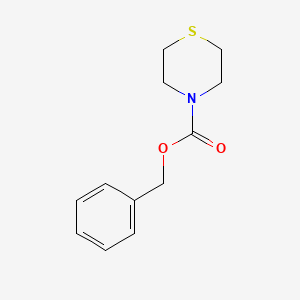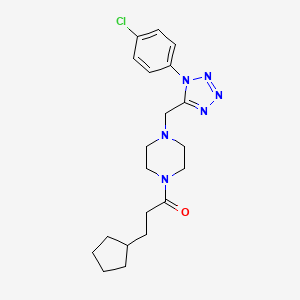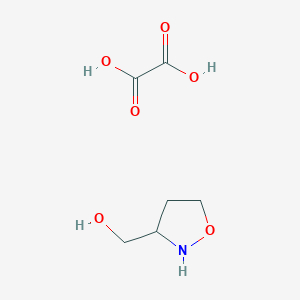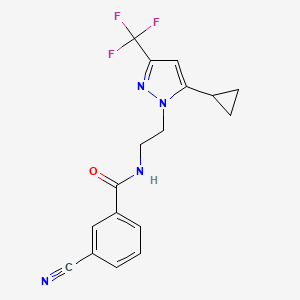
4-Benzyloxycarbonylthiomorpholine
Overview
Description
The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Molecular Electronics
Research into molecular junctions, including the study of molecules such as benzene-1,4-dithiol assembled onto gold electrodes, illustrates the application of organic molecules in creating molecular-scale electronic devices. These studies explore charge transport through molecules, a fundamental aspect of molecular electronics (Reed et al., 1997).
Antimicrobial Agents
Compounds derived from seeds of Moringa oleifera, such as 4(α-L-Rhamnosyloxy)benzyl isothiocyanate, demonstrate antimicrobial activity. This research highlights the potential of certain chemical compounds in addressing bacteria and fungi, suggesting avenues for the development of new antimicrobial agents (Eilert, Wolters, & Nahrstedt, 1981).
Defense Chemicals in Plants
Hydroxamic acids, a category of compounds which includes 4-hydroxy-1,4-benzoxazin-3-ones, play a significant role in the defense mechanisms of cereals against pests and diseases. This research underscores the ecological and agricultural importance of these compounds, potentially offering insights into natural pest control strategies (Niemeyer, 1988).
Catalyst Development
The study of catalyst activation with Cp*RhIII/IrIII–1,2,3-Triazole-Based Organochalcogen Ligand Complexes reveals the significance of organometallic chemistry in facilitating chemical reactions. This area of research could encompass the use of 4-Benzyloxycarbonylthiomorpholine in developing novel catalysts for industrial and laboratory chemical processes (Saleem et al., 2014).
Ionic Liquids and Solvents
Research into the synthesis, toxicity, and biodegradability of 4-benzyl-4-methylmorpholinium-based ionic liquids illustrates the exploration of novel solvents. These studies provide insight into the development of environmentally friendly solvents for various applications, including biomass processing and chemical synthesis (Pernak et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes involved in inflammation and cancer .
Mode of Action
It’s known that the thiazole ring, a component of the compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that benzyl thiomorpholine-4-carboxylate may interact with its targets through similar mechanisms.
Biochemical Pathways
Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (23732 g/mol) and predicted boiling point (3792±420 °C) suggest that it may have good bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including anti-inflammatory and anticancer effects .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Benzyl thiomorpholine-4-carboxylate interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme Thiomorpholine-carboxylate dehydrogenase . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
The effects of Benzyl thiomorpholine-4-carboxylate on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzyl thiomorpholine-4-carboxylate exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl thiomorpholine-4-carboxylate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Benzyl thiomorpholine-4-carboxylate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzyl thiomorpholine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Benzyl thiomorpholine-4-carboxylate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Benzyl thiomorpholine-4-carboxylate and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
benzyl thiomorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(13-6-8-16-9-7-13)15-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUVWFKXXNINGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([2,3'-bipyridin]-3-ylmethyl)nicotinamide](/img/structure/B2695349.png)
![Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2695351.png)

![Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2695358.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2695360.png)
![(E)-N'-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2695362.png)





